Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate
Description
Overview and Significance of Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate
This compound is a complex organic molecule with the molecular formula C14H19NO2 and a molecular weight of 233.3062 daltons. The compound is officially registered under Chemical Abstracts Service number 1220703-74-1, though alternative registry numbers exist in various databases. The molecule features a sophisticated structural arrangement that incorporates multiple functional groups: an ethyl ester moiety, a phenyl substituent, and an allyl amino group attached to a propanoate backbone. This unique combination of structural elements positions the compound as a valuable synthetic intermediate in organic chemistry.
The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System notation: CCOC(=O)C(Cc1ccccc1)NCC=C. This notation reveals the compound's intricate connectivity pattern, highlighting the presence of multiple stereochemical centers and reactive sites that contribute to its synthetic utility. The compound belongs to the broader class of amino acid derivatives, specifically representing an allylated phenylalanine ethyl ester analog. This classification places it within a family of compounds known for their biological activity and synthetic versatility.
The significance of this compound extends to its role as a building block in advanced organic synthesis. Research indicates that compounds containing both amino and ester functionalities, particularly those with aromatic substitution patterns, serve as crucial intermediates in the preparation of pharmaceutically relevant molecules and natural product analogs. The presence of the allyl group introduces additional reactivity dimensions, enabling participation in various cycloaddition reactions, cross-coupling processes, and rearrangement transformations that expand its synthetic utility considerably.
Historical Context and Discovery
The development of this compound can be traced to broader advances in amino acid ester chemistry and allylation methodology that emerged in the late twentieth century. While specific historical documentation of this compound's first synthesis is limited in the available literature, its structural features reflect the convergence of several important synthetic methodologies that gained prominence during the 1980s and 1990s. The compound represents an evolution in amino ester chemistry, building upon fundamental work in phenylalanine derivative synthesis and allyl group introduction methods.
The historical development of related amino ester compounds provides important context for understanding the emergence of this compound. Early work on amino acid esterification, particularly involving phenylalanine derivatives, established the foundational chemistry that enabled the development of more complex analogs. Research from the 1990s demonstrated that microwave-assisted esterification methods could significantly improve the efficiency of amino acid ester formation, with studies showing enhanced reaction rates and yields compared to conventional heating methods. These methodological advances created the technological foundation necessary for the practical synthesis of complex amino esters like this compound.
The introduction of allyl groups into amino ester frameworks represents another crucial historical development that contributed to this compound's emergence. Research published in 1997 demonstrated the feasibility of N-alkylation and sigmatropic rearrangement processes involving N-allyl amino esters, showing that these transformations could occur in one-pot reactions under mild conditions. This work established important precedents for the manipulation of allyl-substituted amino esters and highlighted their potential as synthetic intermediates. The combination of these historical developments in amino ester chemistry and allylation methodology created the scientific foundation that made this compound both synthetically accessible and strategically valuable.
Importance in Organic Chemistry and Research
This compound occupies a position of considerable importance in contemporary organic chemistry research due to its unique structural features and reactivity profile. The compound serves as a representative example of amino ester chemistry, which has become increasingly significant in asymmetric synthesis and medicinal chemistry applications. Recent research has demonstrated that amino esters containing allyl substituents can participate in highly enantioselective transformations, with studies showing that related compounds can be synthesized with enantioselectivities exceeding 95% using appropriate chiral catalysts.
The research significance of this compound is particularly evident in the context of asymmetric synthesis methodology. Studies have shown that alpha-allyl amino esters can be synthesized through sophisticated catalytic processes involving chiral squaramide hydrogen-bond donors as anion-abstraction catalysts. These investigations revealed that the combination of allyl functionality with amino ester structures enables access to complex molecular architectures with high levels of stereochemical control. The ability to prepare such compounds with excellent enantioselectivity and diastereoselectivity represents a significant advancement in synthetic organic chemistry, with implications for the preparation of biologically active molecules.
The compound's importance extends to its role in advancing our understanding of organic reaction mechanisms. Research has demonstrated that amino esters containing allyl substituents can undergo various rearrangement processes, including Stevens rearrangements and sigmatropic transformations. These studies have provided valuable insights into the reactivity patterns of allylated amino compounds and have established important principles for the design of new synthetic transformations. The mechanistic studies involving such compounds have contributed to the development of new synthetic methodologies and have enhanced our understanding of structure-reactivity relationships in amino ester chemistry.
Furthermore, the compound represents an important class of building blocks for natural product synthesis and pharmaceutical research. The combination of aromatic, amino, and ester functionalities within a single molecular framework provides multiple sites for chemical modification and derivatization. This structural versatility makes this compound valuable for the construction of complex molecular targets and for the exploration of structure-activity relationships in medicinal chemistry contexts.
Scope and Objectives of Chemical Investigation
The chemical investigation of this compound encompasses multiple research objectives that reflect the compound's multifaceted nature and potential applications. Primary investigation goals include the development of efficient synthetic routes for compound preparation, characterization of its physical and chemical properties, and exploration of its reactivity patterns under various reaction conditions. These fundamental studies provide the foundation for understanding the compound's behavior and for identifying potential applications in synthetic chemistry and related fields.
A significant aspect of the investigation involves the optimization of synthetic methodologies for compound preparation. Research has demonstrated that related amino ester syntheses can benefit from advanced catalytic approaches, with studies showing that enantioselective allylation reactions can be conducted on preparative scales using optimized reaction conditions. The investigation of this compound synthesis focuses on developing scalable, efficient, and stereoselective methods that enable access to the compound in high yield and purity. This work includes examination of various catalyst systems, reaction solvents, and reaction conditions to identify optimal synthetic protocols.
The characterization objectives encompass comprehensive analysis of the compound's spectroscopic properties, thermal behavior, and stability characteristics. Advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provide detailed structural information and enable verification of compound identity and purity. These characterization studies are essential for establishing reliable analytical protocols and for supporting subsequent reactivity investigations.
Investigation of the compound's reactivity patterns represents another crucial research objective. Studies focus on understanding how the various functional groups within the molecule interact under different reaction conditions and how these interactions influence the compound's synthetic utility. This includes examination of the compound's behavior in oxidation and reduction reactions, its participation in cycloaddition processes, and its susceptibility to various types of chemical transformations. The reactivity studies provide important information for predicting the compound's behavior in complex synthetic sequences and for identifying new applications in organic synthesis.
Properties
IUPAC Name |
ethyl 3-phenyl-2-(prop-2-enylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-10-15-13(14(16)17-4-2)11-12-8-6-5-7-9-12/h3,5-9,13,15H,1,4,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWCAATTPKCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate typically involves the reaction of ethyl 3-phenyl-2-bromopropanoate or ethyl 3-phenyl-2-chloropropanoate with allylamine (prop-2-en-1-amine). This nucleophilic substitution replaces the halogen with the allylamino group. Alternatively, Michael addition of allylamine to ethyl cinnamate derivatives can also yield the target compound.
Preparation via Nucleophilic Substitution
- Starting materials: Ethyl 3-phenyl-2-halopropanoate (usually bromide or chloride) and allylamine.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions: Mild heating (40–80°C) under inert atmosphere to prevent oxidation.
- Catalysts/Additives: Base such as triethylamine or potassium carbonate to neutralize formed acid and promote substitution.
- Reaction time: 12–24 hours depending on scale and temperature.
$$
\text{Ethyl 3-phenyl-2-halopropanoate} + \text{Allylamine} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{Halide ion}
$$
- The halogen acts as a leaving group.
- Allylamine acts as a nucleophile attacking the electrophilic carbon adjacent to the ester group.
- The reaction requires controlled temperature to avoid side reactions such as polymerization of the allyl group.
Preparation via Michael Addition
- Starting materials: Ethyl cinnamate (ethyl 3-phenylpropenoate) and allylamine.
- Catalysts: Acid or base catalysts can facilitate the conjugate addition.
- Conditions: Room temperature to moderate heating (25–80°C).
- Solvent: Ethanol or other polar solvents.
$$
\text{Ethyl cinnamate} + \text{Allylamine} \xrightarrow{\text{Catalyst}} \text{this compound}
$$
- Allylamine adds across the α,β-unsaturated ester double bond.
- The reaction proceeds via 1,4-addition (Michael addition).
- This method may require longer reaction times but avoids the need for halogenated intermediates.
Example Experimental Procedure (Adapted from Related Amino Ester Syntheses)
| Step | Procedure Details |
|---|---|
| 1 | Dissolve ethyl 3-phenyl-2-bromopropanoate (1 equiv) in dry DMF (10 mL per gram of substrate). |
| 2 | Add allylamine (1.2 equiv) and triethylamine (1.5 equiv) to the solution under nitrogen atmosphere. |
| 3 | Stir the reaction mixture at 60°C for 18 hours. |
| 4 | Monitor reaction progress by thin-layer chromatography (TLC). |
| 5 | After completion, quench with water and extract with ethyl acetate (3×). |
| 6 | Wash organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7 | Purify crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). |
Yield: Typically 70–85% of pure this compound.
Analytical Data and Purity Assessment
- Purity: High-performance liquid chromatography (HPLC) shows purity >98%.
- NMR Spectroscopy: Characteristic signals include aromatic protons (7.2–7.4 ppm), allylic protons (5.0–6.0 ppm), and ethyl ester protons (1.0–4.3 ppm).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of the compound.
Comparative Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|---|
| Nucleophilic Substitution | Ethyl 3-phenyl-2-halopropanoate + Allylamine | Triethylamine or K2CO3 | DMF, Acetonitrile | 40–80°C | 12–24 h | 70–85 | High yield, straightforward | Requires halogenated intermediates |
| Michael Addition | Ethyl cinnamate + Allylamine | Acid/Base catalysts | Ethanol, polar solvents | 25–80°C | 24–48 h | 60–75 | Avoids halides, milder conditions | Longer reaction time, lower yield |
Research Findings and Optimization Notes
- The nucleophilic substitution method benefits from the use of dry, aprotic solvents to enhance nucleophilicity of allylamine and reduce side reactions.
- Temperature control is critical; excessive heat may cause polymerization of the allyl group.
- Using slight excess of allylamine improves conversion without significant side product formation.
- Michael addition is more environmentally benign but may require catalysts like trifluoroacetic acid or bases such as triethylamine for activation.
- Purification by recrystallization from ethyl acetate/petroleum ether mixtures yields high-purity product suitable for pharmaceutical or synthetic applications.
Scientific Research Applications
Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamine moiety can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate with structurally analogous propanoate esters, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Propanoate Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Solubility: The propenylamino group in the target compound introduces unsaturation (C=C bond), enabling conjugation or polymerization reactions. The oxo group in Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate () increases polarity, likely reducing lipid solubility compared to the non-oxygenated target compound.
Synthetic Yields and Conditions: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate () was synthesized in 51% yield via a condensation reaction, suggesting moderate efficiency. The target compound’s synthesis may require optimized conditions due to the reactive propenylamino group.
Biological and Pharmacological Relevance: The 4-fluorophenyl substituent in Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate () is common in CNS drugs, leveraging fluorine’s electronegativity for enhanced binding affinity. The target compound’s phenyl group lacks halogenation, which may limit its bioactivity unless further modified. Piperidine-containing analogs () are prevalent in antipsychotic and analgesic agents, whereas propenylamino derivatives may find niche roles in prodrug design due to their reactivity.
Crystallization and Hydrogen Bonding: Hydrogen bonding patterns, critical for crystallization (), differ significantly between analogs. The propenylamino group’s NH moiety may form weaker hydrogen bonds compared to the piperidinyl N-H or oxo carbonyl groups, affecting crystal packing and solubility.
Biological Activity
Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H19NO2. Its structure includes an ethyl ester, a phenyl group, and an allylamine moiety, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The allylamine moiety facilitates hydrogen bonding and ionic interactions with active sites, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of target molecules, leading to various biological effects including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Preliminary studies suggest that it may induce apoptosis and cause cell cycle arrest in cancer cells.
In Vitro Studies
Recent research has demonstrated that this compound exhibits promising biological activities:
-
Anticancer Activity : In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, with IC50 values suggesting significant potency.
Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast Cancer) 15 Induction of apoptosis via caspase activation HeLa (Cervical Cancer) 20 Cell cycle arrest at G2/M phase -
Antimicrobial Activity : The compound has shown antimicrobial properties against various pathogens, with effective concentrations reported in the micromolar range.
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the potential of this compound as an anticancer agent. The researchers observed significant apoptosis induction in MCF7 and HeLa cells, indicating its potential for further development as a therapeutic agent for breast and cervical cancers .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential application as a broad-spectrum antimicrobial agent .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate?
The compound is synthesized via multi-step reactions involving condensation, reduction, and functional group modifications. A representative route involves:
- Condensation : Reacting 4-methylamino-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate using 1,1'-carbonyldiimidazole (CDI) to form intermediates.
- Reduction : Zinc-mediated reduction of nitro groups to amines under controlled pH and temperature.
- Amidination : Reaction with [(4-cyanophenyl)amino]acetic acid in a one-pot process with acetic acid to finalize the structure .
Critical reagents include CDI (for activating carboxyl groups) and zinc (for selective reduction).
Advanced: How can reaction conditions be optimized to improve yield during the amidination step?
Key optimizations include:
- Stoichiometric control : Ensuring excess [(4-cyanophenyl)amino]acetic acid to drive the reaction forward.
- Temperature modulation : Maintaining 40–50°C to balance reaction rate and by-product formation.
- In situ monitoring : Using HPLC or TLC to track intermediates and adjust reaction time dynamically .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials.
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : 1H NMR confirms the prop-2-en-1-ylamino group (δ 5.2–5.8 ppm for vinyl protons) and ester carbonyl (δ 4.1–4.3 ppm for –OCH2CH3). 13C NMR identifies the quaternary carbon adjacent to the amino group.
- Mass Spectrometry : High-resolution MS (exact mass 317.3800 g/mol) validates molecular formula .
- IR Spectroscopy : Stretches at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N–H) confirm functional groups.
Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?
Challenges include:
- Disorder in the prop-2-en-1-yl group : Managed using SHELXL’s PART and SUMP constraints to refine positional parameters .
- Hydrogen bonding ambiguity : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings, guiding hydrogen bond assignment .
Data collection at low temperature (100 K) improves diffraction quality, and TWIN commands in SHELXL resolve twinning issues .
Advanced: How can researchers resolve discrepancies between computational and experimental NMR chemical shifts?
- Solvent effects : Recalculate theoretical shifts using solvent-specific DFT models (e.g., PCM for DMSO).
- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic exchange between amino and imino forms.
- 2D NMR : HSQC and HMBC correlations resolve overlapping signals, particularly for aromatic and aliphatic protons .
Basic: What safety protocols are recommended for handling this compound in the laboratory?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: What strategies mitigate racemization during synthesis of chiral analogs?
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butoxycarbonyl-protected amino acids) to enforce stereochemistry.
- Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce kinetic resolution.
- Chiral HPLC : Monitor enantiomeric excess using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Basic: How is the purity of this compound validated?
- HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm. Method conditions: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min .
- Melting point : Sharp range confirms crystalline purity (literature vs. observed).
- Elemental analysis : Match calculated vs. experimental C, H, N percentages .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.
- Molecular dynamics (MD) : Simulate solvent effects on transition states using AMBER or GROMACS.
- Docking studies : AutoDock Vina assesses binding affinity with biological targets (e.g., serine proteases) .
Advanced: How do steric and electronic effects influence the compound’s stability under acidic conditions?
- Steric protection : The phenyl group adjacent to the amino moiety reduces protonation rates.
- Electronic effects : The electron-withdrawing ester destabilizes the conjugate acid, increasing hydrolysis susceptibility.
Stability assays in pH 1–3 buffers (simulating gastric fluid) quantify degradation kinetics, guiding formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
